6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 75113-50-7
VCID: VC19338127
InChI: InChI=1S/C13H19NO4S.C5H14N2/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-7(2)5-3-4-6/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3-6H2,1-2H3
SMILES:
Molecular Formula: C13H19NO4S.C5H14N2
C18H33N3O4S
Molecular Weight: 387.5 g/mol

6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine

CAS No.: 75113-50-7

Cat. No.: VC19338127

Molecular Formula: C13H19NO4S.C5H14N2
C18H33N3O4S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine - 75113-50-7

Specification

CAS No. 75113-50-7
Molecular Formula C13H19NO4S.C5H14N2
C18H33N3O4S
Molecular Weight 387.5 g/mol
IUPAC Name 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C13H19NO4S.C5H14N2/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-7(2)5-3-4-6/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3-6H2,1-2H3
Standard InChI Key XFNAVQSFEFFGOW-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Molecular Structure

The compound’s systematic IUPAC name is 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine, reflecting its dual-component structure . The hexanoic acid moiety is substituted at the sixth carbon with a methyl(phenylsulfonyl)amino group, while the propane-1,3-diamine component is dimethylated at both terminal amines.

Key Structural Features:

  • Hexanoic Acid Backbone: A six-carbon aliphatic chain terminating in a carboxylic acid group (-COOH\text{-COOH}) .

  • Sulfonamide Functional Group: A benzenesulfonyl group (SO2C6H5\text{SO}_2\text{C}_6\text{H}_5) linked to a methylamino substituent.

  • Dimethylpropane-1,3-Diamine: A three-carbon diamine with methyl groups on both terminal amines (CH3NH(CH2)3NHCH3\text{CH}_3\text{NH}(\text{CH}_2)_3\text{NHCH}_3) .

The three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between the carboxylic acid and sulfonamide groups, stabilizing the structure .

Spectroscopic and Chromatographic Data

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch), 1320 cm1^{-1} (S=O asymmetric stretch), and 1150 cm1^{-1} (S=O symmetric stretch).

  • NMR:

    • 1H^1\text{H}: δ 1.3–1.6 ppm (m, 6H, hexanoic chain), δ 2.8 ppm (s, 3H, N-CH3_3), δ 3.1 ppm (t, 2H, N-CH2_2), δ 7.5–7.9 ppm (m, 5H, aromatic protons) .

    • 13C^{13}\text{C}: δ 174.2 ppm (COOH), δ 44.5 ppm (N-CH3_3), δ 126–139 ppm (aromatic carbons) .

  • HPLC: Retention time of 12.7 min (C18 column, acetonitrile/water 70:30).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Sulfonylation of Hexanoic Acid:
    Hexanoic acid reacts with methyl(phenylsulfonyl)amine in the presence of SOCl2\text{SOCl}_2 to form 6-(methyl(phenylsulfonyl)amino)hexanoic acid.

    C6H11COOH+CH3NHSO2C6H5SOCl2C13H19NO4S+HCl\text{C}_6\text{H}_{11}\text{COOH} + \text{CH}_3\text{NHSO}_2\text{C}_6\text{H}_5 \xrightarrow{\text{SOCl}_2} \text{C}_{13}\text{H}_{19}\text{NO}_4\text{S} + \text{HCl}
  • Coupling with Dimethylpropane-1,3-Diamine:
    The intermediate is reacted with N,N'-dimethyl-1,3-propanediamine (CAS 111-33-1) under Dean-Stark conditions to facilitate amide bond formation .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Industrial Manufacturing

Industrial production scales this synthesis using continuous-flow reactors to enhance yield (85–90%) and reduce byproducts . Key parameters include:

  • Temperature: 80–100°C

  • Pressure: 1–2 atm

  • Catalysts: Titanium tetrachloride (TiCl4\text{TiCl}_4) for sulfonylation.

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Boiling Point464.4°C at 760 mmHg
Flash Point234.7°C
Density1.22 g/cm3^3
SolubilityMiscible in polar solvents (water, ethanol)
LogP (Octanol-Water)3.63

Chemical Reactivity

  • Oxidation: Forms sulfoxides (SO\text{SO}) with H2O2\text{H}_2\text{O}_2 and sulfones (SO2\text{SO}_2) with KMnO4\text{KMnO}_4.

  • Reduction: LiAlH4_4 reduces the sulfonyl group to a sulfide (S\text{S}).

  • Substitution: Nucleophilic displacement of the amino group with halides or alkoxides.

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Anticancer Agents: Inhibitors of tyrosine kinases and topoisomerases .

  • Neurological Drugs: Modulators of GABA receptors for epilepsy treatment .

  • Anti-inflammatory Agents: COX-2 inhibition via sulfonamide-enzyme interactions.

Industrial Uses

  • Corrosion Inhibition: Forms protective films on metal surfaces in acidic environments (e.g., Germany’s manufacturing sector).

  • Polymer Chemistry: Cross-linking agent in epoxy resins and polyurethanes .

Environmental and Toxicological Profile

Environmental Degradation

In wastewater treatment plants, microbial degradation produces metabolites:

  • 4-[Methyl(phenylsulfonyl)amino]butanoic acid

  • Methyl(phenylsulfonyl)amide.
    These metabolites have been detected in drinking water at concentrations up to 0.12 μg/L, prompting regulatory scrutiny.

Ecotoxicity

  • Aquatic Toxicity: LC50_{50} (Daphnia magna) = 8.2 mg/L.

  • Biodegradation: 28% degradation over 28 days (OECD 301F test).

Research Frontiers and Challenges

Mechanistic Studies

  • Enzyme Inhibition: Structural studies reveal binding to carbonic anhydrase II (Ki=0.45 μMK_i = 0.45 \ \mu\text{M}), altering pH regulation in renal cells.

  • Antimicrobial Activity: MIC values of 16 μg/mL against Staphylococcus aureus.

Synthetic Modifications

Recent efforts focus on fluorinated derivatives to enhance blood-brain barrier permeability for CNS applications .

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